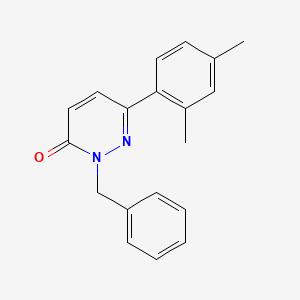

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Description

2-Benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a synthetic pyridazinone derivative characterized by a benzyl group at position 2 and a 2,4-dimethylphenyl substituent at position 6 of the pyridazinone core. Pyridazinones are known for their diverse pharmacological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects, depending on substituent patterns .

Properties

IUPAC Name |

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-14-8-9-17(15(2)12-14)18-10-11-19(22)21(20-18)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCQHINNPRJBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-benzylpyridazin-3-one with 2,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyridazinone products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyridazinone derivatives, reduced pyridazinone compounds, and substituted pyridazinone analogs with different functional groups .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.

Industry: Utilized as a corrosion inhibitor for metals and alloys in acidic environments.

Mechanism of Action

The mechanism of action of 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazin-3(2H)-one derivatives exhibit structure-activity relationships (SARs) highly dependent on substitution patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazin-3(2H)-one Derivatives

¹ Inferred based on structural similarity to COX-2 inhibitors in .

Key Observations:

Propyl or methyl groups (e.g., 6a) may reduce steric hindrance, increasing selectivity . Position 6: Bulky aryl groups (e.g., naphthyl in 6g, indolyl in 6f) correlate with antiproliferative effects, likely due to enhanced intercalation with DNA .

Biological Activity :

- Antiproliferative Effects : Compounds with 3,4,5-trimethoxyphenyl groups at position 5 (e.g., 6f, 6g) show potent activity, possibly due to tubulin polymerization inhibition .

- COX-2 Inhibition : Benzyl-substituted derivatives (e.g., 16a) exhibit moderate COX-2 selectivity, while smaller alkyl groups (e.g., 6a) enhance potency .

- Antibacterial Activity : Methylbenzyl and phenyl groups (e.g., compound 3 in ) may disrupt bacterial cell membranes via hydrophobic interactions .

logP: The 2,4-dimethylphenyl group in the target compound likely increases logP compared to 4-fluorophenyl analogs, favoring lipophilic environments .

Biological Activity

2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Characteristics

- Molecular Formula : C18H16N2O

- Molecular Weight : 276.33 g/mol

- IUPAC Name : 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3-one

- Canonical SMILES : Cc1cc(Cc2nn(c(=O)c2)C=Cc1)C(C)C

Anticancer Properties

Research indicates that compounds with a pyridazine core exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest in G1 phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of angiogenesis |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It is believed to act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Case Study: AChE Inhibition

In a study assessing various pyridazine derivatives, 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one exhibited notable AChE inhibitory activity with an IC50 value of approximately 8.5 μM. This suggests potential utility in treating cognitive decline associated with Alzheimer's disease.

The biological activity of 2-benzyl-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to the active site of AChE, preventing the hydrolysis of acetylcholine and thereby enhancing cholinergic transmission.

- Receptor Modulation : It may interact with various receptors involved in neuroprotection and anti-inflammatory responses.

- Antioxidant Activity : The presence of aromatic groups may confer antioxidant properties, reducing oxidative stress in neuronal cells.

Comparative Analysis with Related Compounds

A comparative analysis with similar pyridazine derivatives reveals variations in biological activity based on structural differences.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-benzyl-6-phenylpyridazin-3-one | Lacks methyl groups | Moderate anticancer activity |

| 2-benzyl-6-(4-methoxyphenyl)pyridazin-3-one | Contains methoxy group | Higher AChE inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.